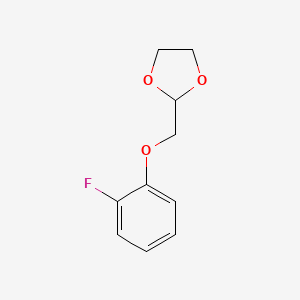

2-((2-Fluorophenoxy)methyl)-1,3-dioxolane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(2-fluorophenoxy)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c11-8-3-1-2-4-9(8)14-7-10-12-5-6-13-10/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBOFWGWWKIJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)COC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590068 | |

| Record name | 2-[(2-Fluorophenoxy)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850348-82-2 | |

| Record name | 2-[(2-Fluorophenoxy)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 2 Fluorophenoxy Methyl 1,3 Dioxolane and Its Derivatives

Retrosynthetic Analysis of the Target Molecular Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, readily available starting materials. ias.ac.inresearchgate.net This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward chemical reactions. slideshare.netyoutube.com

For the target molecule, 2-((2-fluorophenoxy)methyl)-1,3-dioxolane (I), the most logical primary disconnection is the aryl ether C-O bond. This is a common strategy as numerous methods exist for the formation of such linkages. This disconnection yields two key precursors: a 2-fluorophenol (B130384) synthon (II) and a 2-(halomethyl)- or 2-(hydroxymethyl)-1,3-dioxolane synthon (III).

A further disconnection of the 1,3-dioxolane (B20135) precursor (III) reveals its synthetic origins. The 1,3-dioxolane ring is a cyclic acetal (B89532), typically formed from the reaction of a carbonyl compound and a 1,2-diol. organic-chemistry.orgchemicalbook.com Therefore, precursor (III) can be retrosynthetically disconnected to ethylene (B1197577) glycol (IV) and a functionalized aldehyde, such as glyceraldehyde or a protected equivalent (V). This systematic deconstruction provides a clear roadmap for the synthesis, starting from simple, commercially available materials.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target molecule hinges on the efficient preparation of its core building blocks, as identified in the retrosynthetic analysis.

2-Fluorophenol is a critical precursor, and various methods have been developed for its synthesis and the synthesis of its derivatives. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Common synthetic routes include:

Diazotization-Hydrolysis of o-Fluoroaniline : This is a widely used method where o-fluoroaniline is treated with a diazotizing agent like sodium nitrite, followed by hydrolysis of the resulting diazonium salt in dilute acid at elevated temperatures. guidechem.com

Direct Fluorination of Phenol (B47542) : Phenol can be directly fluorinated using elemental fluorine diluted with an inert gas at low temperatures, yielding a mixture of o-fluorophenol and p-fluorophenol. guidechem.com

Palladium-Catalyzed C-H Fluorination : A modern approach involves the direct, regioselective fluorination of the C-H bond at the ortho position of phenol compounds, catalyzed by a palladium catalyst in the presence of a suitable fluorinating agent. google.com

From other Halogenated Precursors : Synthesis can also be achieved through the hydrolysis of o-fluorobromobenzene, often using reagents like barium hydroxide (B78521) at high temperatures. guidechem.com Furthermore, substituted 2-fluorophenols, such as 2-fluoro-6-chlorophenol, can be prepared from o-fluorophenol via a sequence of sulfonation, chlorination, and subsequent hydrolysis. google.com

Table 1: Selected Synthetic Methods for 2-Fluorophenol Synthons

| Starting Material | Reagents | Key Features |

|---|

The second key precursor is a 1,3-dioxolane ring bearing a hydroxymethyl group at the C2 position, namely 2-(hydroxymethyl)-1,3-dioxolane. This compound serves as the alcohol component in the subsequent etherification step.

A direct and effective method for its preparation involves the reaction of 1,3-dioxolane with formaldehyde (B43269). google.com This reaction, conducted under non-acidic conditions and initiated by an organic peroxide such as di-tert-butyl peroxide, preferentially adds a hydroxymethyl group to the C2 position of the 1,3-dioxolane ring. google.com

More generally, 1,3-dioxolanes are synthesized through the acid-catalyzed acetalization of an aldehyde or ketone with a 1,2-diol, typically ethylene glycol. organic-chemistry.orgchemicalbook.comnih.gov For the synthesis of 2-(hydroxymethyl)-1,3-dioxolane, this would involve the reaction of ethylene glycol with glyceraldehyde. The reaction is typically performed in a solvent like toluene (B28343) with an acid catalyst such as p-toluenesulfonic acid, often with the removal of water to drive the reaction to completion. chemicalbook.com

Table 2: Methods for Preparing 2-(Hydroxymethyl)-1,3-dioxolane

| Reactants | Catalyst/Initiator | Conditions |

|---|---|---|

| 1,3-Dioxolane + Formaldehyde | Organic Peroxide (e.g., di-tert-butyl peroxide) | Non-acidic, 80-250 °C google.com |

| Ethylene Glycol + Glyceraldehyde | Acid Catalyst (e.g., p-toluenesulfonic acid) | Reflux in toluene with water removal chemicalbook.com |

Formation of the Aryl Ether Linkage via Directed C-O Bond Formation

The crucial step in the synthesis of the target molecule is the formation of the aryl ether bond, connecting the 2-fluorophenol and the 2-(hydroxymethyl)-1,3-dioxolane precursors. Two powerful strategies for this transformation are the Mitsunobu reaction and Nucleophilic Aromatic Substitution (SNAr).

The Mitsunobu reaction is a versatile and widely used method for converting a primary or secondary alcohol into various functional groups, including ethers, by reaction with an acidic nucleophile in the presence of a phosphine (B1218219) and an azodicarboxylate. wikipedia.orgorganic-chemistry.orgmissouri.edu For the synthesis of this compound, this involves the reaction of 2-(hydroxymethyl)-1,3-dioxolane (the alcohol) with 2-fluorophenol (the acidic nucleophile).

The reaction is typically carried out by combining the alcohol, phenol, and triphenylphosphine (B44618) (PPh₃) in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF). wikipedia.org An azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is then added slowly at a reduced temperature (e.g., 0 °C) before the mixture is stirred at room temperature. wikipedia.org The mechanism involves the activation of the alcohol's hydroxyl group by the phosphine-azodicarboxylate adduct, followed by an Sₙ2 displacement by the phenoxide, resulting in the formation of the aryl ether with inversion of configuration at the alcohol's carbon center. missouri.edu For sterically demanding substrates, the use of sonication has been shown to significantly increase reaction rates. organic-chemistry.org

Table 3: Typical Conditions for Mitsunobu Etherification

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Alcohol | 2-(Hydroxymethyl)-1,3-dioxolane | Electrophile precursor |

| Nucleophile | 2-Fluorophenol | Nucleophile |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate wikipedia.org |

| Azodicarboxylate | DEAD or DIAD | Activates the alcohol wikipedia.orgorganic-chemistry.org |

| Solvent | Tetrahydrofuran (THF) | Anhydrous, aprotic solvent |

| Temperature | 0 °C to Room Temperature | Controlled addition and reaction wikipedia.org |

An alternative pathway to the aryl ether linkage is through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this strategy, the fluorine atom on the electron-deficient aromatic ring of 2-fluorophenol is displaced by a nucleophile. nih.gov The strong electron-withdrawing nature of fluorine activates the aromatic ring toward nucleophilic attack. core.ac.uk

The nucleophile in this case would be the alkoxide of 2-(hydroxymethyl)-1,3-dioxolane, generated in situ by a strong base. The reaction proceeds via a two-step addition-elimination mechanism, where the alkoxide first attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk Aromatization is then restored by the elimination of the fluoride (B91410) ion. core.ac.uk

SNAr reactions on fluoroarenes can be promoted by strong bases like potassium hydroxide (KOH) in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO). nih.gov For halophenol substrates, the reaction is feasible; the phenolic proton can be deprotonated along with the attacking alcohol, or specific conditions can be employed that utilize the phenol's electronic properties to facilitate the substitution. osti.govresearchgate.net

Table 4: General Conditions for SNAr Etherification

| Component | Example Reagent/Condition | Role |

|---|---|---|

| Aryl Halide | 2-Fluorophenol | Electrophilic substrate osti.gov |

| Nucleophile | 2-(Hydroxymethyl)-1,3-dioxolane | Nucleophilic precursor |

| Base | Potassium Hydroxide (KOH), Sodium Hydride (NaH) | Generates the alkoxide nucleophile nih.gov |

| Solvent | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Polar aprotic solvent |

| Temperature | Elevated temperatures (e.g., 100 °C) | To overcome the activation energy nih.gov |

Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann-type)

The formation of the aryl ether bond in this compound, which connects the 2-fluorophenoxy moiety to the methyl-1,3-dioxolane backbone, can be efficiently achieved through copper-catalyzed cross-coupling reactions, most notably the Ullmann condensation. wikipedia.orgorganic-chemistry.org This long-standing reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst. wikipedia.orgnih.gov

In the context of synthesizing the target molecule, this would involve the reaction of 2-fluorophenol with a suitable precursor such as 2-(halomethyl)-1,3-dioxolane. Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, significant advancements have led to milder reaction conditions through the use of soluble copper salts (e.g., CuI) and the addition of ligands. organic-chemistry.orgmdpi.com

The general mechanism for the Ullmann ether synthesis involves the formation of a copper(I) alkoxide from the phenol. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired diaryl ether and a copper(I) halide. wikipedia.org The use of ligands, such as diamines or amino acids like N,N-dimethylglycine, can accelerate the reaction and allow for lower reaction temperatures. nih.gov

For the synthesis of this compound, a potential pathway would be the reaction between 2-fluorophenol and 2-(bromomethyl)-1,3-dioxolane. The reaction would typically be carried out in a polar aprotic solvent like DMF or NMP, with a copper(I) salt as the catalyst and a base such as potassium carbonate or cesium carbonate. mdpi.com

Table 1: Illustrative Conditions for Ullmann-type Etherification

| Entry | Aryl Halide | Alcohol | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Chloronitrobenzene | Phenol | Cu | None | KOH | - | >200 | - |

| 2 | 2,X-Dihalopyridines | Phenols | CuI | TMEDA | - | - | - | Good to High |

| 3 | Aryl Halides | H₂O/Hydroxide | - | - | - | - | - | - |

| 4 | 4-Bromoanisole | 4-Methoxyphenol | CuI | N,N-Dimethylglycine | K₃PO₄ | Acetonitrile | 80 | - |

| 5 | Aryl Halides | Phenols | CuO-NPs | None | KOH/Cs₂CO₃ | DMSO | ~100 | Good |

This table presents a summary of conditions reported for Ullmann-type reactions on various substrates and is intended to be illustrative of the conditions that could be adapted for the synthesis of the target compound. wikipedia.orgnih.govmdpi.comnih.gov

Construction of the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring is a key structural feature of the target molecule and is typically formed by the protection of a carbonyl group or a 1,2-diol. nih.govwikipedia.org

The most common and straightforward method for the synthesis of 1,3-dioxolanes is the acid-catalyzed acetalization of an aldehyde or ketone with a 1,2-diol. libretexts.orgwikipedia.org This reaction is reversible and generally requires the removal of water to drive the equilibrium towards the formation of the acetal. libretexts.orgwikipedia.org

For the synthesis of this compound, a suitable precursor would be 2-(2-fluorophenoxy)acetaldehyde, which would then be reacted with ethylene glycol in the presence of an acid catalyst.

The mechanism involves the following key steps:

Protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Nucleophilic attack of one of the hydroxyl groups of the 1,2-diol on the protonated carbonyl carbon. libretexts.orgyoutube.com

Deprotonation to form a hemiacetal intermediate. libretexts.org

Protonation of the hydroxyl group of the hemiacetal, forming a good leaving group (water). libretexts.org

Elimination of water to form an oxocarbenium ion. masterorganicchemistry.com

Intramolecular nucleophilic attack by the second hydroxyl group of the diol on the oxocarbenium ion. libretexts.org

Deprotonation to yield the final 1,3-dioxolane ring and regenerate the acid catalyst. libretexts.orgyoutube.com

Commonly used acid catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). mdpi.commdpi.com To drive the reaction to completion, water is typically removed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. libretexts.orgwikipedia.org

Table 2: Catalysts for Acetalization Reactions

| Catalyst | Substrates | Conditions | Notes |

| p-Toluenesulfonic acid | Glycerol (B35011), Benzaldehyde | Microwave, 140°C | Good conversion and selectivity. mdpi.com |

| Montmorillonite K10 | Salicylaldehyde, Diols | Reflux in toluene | Effective for sterically hindered diols. nih.gov |

| Rhenium(VII) oxides | Hemiacetals, Aldehydes | Mild conditions | Catalyzes acetalization and other related reactions. researchgate.net |

| Cobaloxime | Carbonyl compounds, Polyhydric alcohols | Solvent-free, 70°C | High conversion and selectivity. mdpi.com |

| Trace HCl | Aldehydes, Ketones, Alcohols | Ambient temperature | Effective with very low catalyst loadings. nih.gov |

This table provides examples of various catalytic systems used for acetalization, which could be applied to the synthesis of the target compound.

Besides the classical acid-catalyzed acetalization, other methods can be employed to construct the 1,3-dioxolane ring. These alternative approaches can be particularly useful when the starting materials are sensitive to strong acidic conditions or when specific stereochemistry is desired.

One such method is the reaction of epoxides with ketones or aldehydes, often catalyzed by Lewis acids. scilit.commorressier.com For instance, the reaction of an appropriate epoxide with a ketone can yield a 1,3-dioxolane. This approach can also be performed under sonochemical conditions using catalysts like graphene oxide. researchgate.net

Another strategy involves [3+2] cycloaddition reactions. For example, a regioselective [3+2] cycloaddition of alkynols with ketones has been reported to produce 4-methylene-1,3-dioxolane (B14172032) derivatives. researchgate.net Additionally, asymmetric 1,3-dipolar cycloaddition reactions between carbonyl ylides (generated from donor-acceptor oxiranes) and aldehydes can lead to the formation of chiral 1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

Chemo- and Regioselective Synthesis Considerations in Multi-Functionalized Systems

When synthesizing derivatives of this compound that contain multiple functional groups, chemo- and regioselectivity become critical considerations. For instance, if the aromatic ring or the dioxolane moiety is further substituted, the reaction conditions must be carefully chosen to ensure that the desired transformation occurs at the intended position without affecting other functional groups.

In the context of the Ullmann condensation, the presence of other reactive groups on either the 2-fluorophenol or the dioxolane precursor could lead to side reactions. The choice of catalyst, ligand, and reaction conditions can influence the chemoselectivity. For example, in the synthesis of polyfunctional molecules, it has been shown that the nature of substituents can direct the outcome of condensation reactions. urfu.ru

Similarly, during the acid-catalyzed acetalization, if other acid-sensitive groups are present in the molecule, milder catalysts or protecting group strategies may be necessary. The development of catalyst-free, one-pot chemo- and regioselective syntheses for related heterocyclic systems highlights the ongoing efforts to achieve highly selective transformations. mdpi.com

Stereoselective Approaches to Chiral Analogues of the Compound

The synthesis of chiral analogues of this compound, where stereocenters are present on the dioxolane ring, requires stereoselective methods. The introduction of chirality can be achieved by using chiral starting materials or by employing asymmetric catalytic methods.

One common approach is to use an enantiomerically pure 1,2-diol in the acetalization reaction. Since the stereocenters of the diol are not directly involved in the reaction, their configuration is transferred to the final product, resulting in a chiral 1,3-dioxolane. nih.gov

Asymmetric catalysis offers another powerful tool for the enantioselective synthesis of 1,3-dioxolanes. For example, rhodium-catalyzed asymmetric three-component cascade reactions have been developed for the synthesis of chiral 1,3-dioxoles with high enantioselectivity. nih.govrsc.org Similarly, chiral nickel(II) complexes have been used to catalyze asymmetric 1,3-dipolar cycloaddition reactions to produce chiral 1,3-dioxolanes. organic-chemistry.org The stereoselective formation of substituted 1,3-dioxolanes can also be achieved through a three-component assembly during the oxidation of alkenes with hypervalent iodine(III) reagents. mdpi.com

Optimization of Reaction Parameters and Process Efficiency for Laboratory-Scale Synthesis

For the efficient laboratory-scale synthesis of this compound, optimization of reaction parameters is crucial. This involves systematically varying factors such as catalyst loading, temperature, reaction time, and solvent to maximize the yield and purity of the product while minimizing side reactions and reaction time.

For the Ullmann condensation, screening different copper sources, ligands, bases, and solvents can significantly impact the reaction outcome. For instance, studies have shown that the choice of ligand can be critical for the coupling of electron-rich aryl bromides at lower temperatures. nih.gov

In the case of acid-catalyzed acetalization, the optimization may focus on the type and concentration of the acid catalyst. While traditional methods often use significant amounts of strong acids, research has shown that even trace amounts of acid can be highly effective, which can be advantageous for sensitive substrates. nih.gov The method of water removal (e.g., Dean-Stark trap vs. molecular sieves) can also be optimized. Furthermore, the use of microwave irradiation has been shown to accelerate acetalization reactions, leading to shorter reaction times and potentially higher yields. mdpi.com The optimization process often involves a design of experiments (DoE) approach to systematically evaluate the effect of multiple parameters.

Elucidation of Reaction Mechanisms and Transformational Chemistry

Mechanistic Studies of 1,3-Dioxolane (B20135) Ring Reactivity

The 1,3-dioxolane ring, a cyclic acetal (B89532), is susceptible to a range of chemical transformations, particularly those involving cleavage of its carbon-oxygen bonds.

The hydrolysis of 1,3-dioxolanes is a well-studied process that proceeds via acid catalysis. acs.orgsci-hub.senih.gov The mechanism is initiated by the protonation of one of the oxygen atoms in the dioxolane ring, followed by the cleavage of a C-O bond to form a resonance-stabilized oxocarbonium ion intermediate. acs.orgsci-hub.se This intermediate is then attacked by water, leading to a hemiacetal which subsequently breaks down to yield ethylene (B1197577) glycol and an aldehyde—in this case, 2-(2-fluorophenoxy)acetaldehyde.

The rate-determining step of this reaction can vary depending on the pH and buffer concentration. acs.orgsci-hub.se At low pH (typically below 5), the breakdown of the protonated acetal to form the oxocarbonium ion is the slowest step. sci-hub.se However, at higher pH values and low buffer concentrations, the attack of water on the carbonium ion intermediate becomes the rate-determining step. acs.orgsci-hub.se This is a consequence of the rapid reversible opening of the ring. sci-hub.se

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of 1,3-Dioxolanes

| Step | Description | Key Intermediate |

| 1. Protonation | A ring oxygen is protonated by a hydronium ion (H₃O⁺). | Protonated Dioxolane |

| 2. Ring Opening | The protonated C-O bond cleaves, forming an oxocarbonium ion. | Oxocarbonium Ion |

| 3. Nucleophilic Attack | A water molecule attacks the electrophilic carbon of the intermediate. | Hemiacetal Intermediate |

| 4. Deprotonation & Cleavage | The hemiacetal breaks down to yield the final aldehyde and diol products. | Aldehyde + Diol |

This is a generalized mechanism for 1,3-dioxolanes.

While specific studies on 2-((2-Fluorophenoxy)methyl)-1,3-dioxolane are not prevalent, parallels can be drawn from research on the thermal decomposition of 1,3-dioxolane and its alkyl derivatives, which are relevant to combustion and battery solvent stability. researchgate.netacs.org The pyrolysis of 1,3-dioxolane has been investigated in flow reactors at high temperatures (728–1093 K). researchgate.netosti.gov The decomposition is typically a first-order unimolecular reaction. researchgate.netresearchgate.net

Computational studies using methods like ReaxFF molecular dynamics have identified the major initial decomposition pathways. osti.govresearchgate.net These often involve unimolecular decomposition through H-atom migration within the ring or cleavage of the C-O and C-C bonds. osti.govresearchgate.net For substituted dioxolanes, the initial decomposition often involves the cleavage of bonds to the alkyl side-chains. researchgate.net

In the case of this compound, thermal decomposition would likely initiate with the homolytic cleavage of the weakest bonds. The C-O bonds within the dioxolane ring and the C-C bond connecting the ring to the fluorophenoxy methyl group are potential sites for initial fission. High-temperature pyrolysis would lead to a complex mixture of smaller molecules, including formaldehyde (B43269) (CH₂O), carbon monoxide (CO), carbon dioxide (CO₂), and various hydrocarbon fragments, consistent with general 1,3-dioxolane pyrolysis product distributions. osti.gov

Table 2: Major Products from 1,3-Dioxolane Pyrolysis

| Product | Chemical Formula | Formation Pathway (Generalized) |

| Formaldehyde | CH₂O | Cleavage of C-O and C-C bonds in the dioxolane ring. osti.gov |

| Ethylene | C₂H₄ | Fragmentation of the ring structure. |

| Carbon Monoxide | CO | Further decomposition of intermediates like formaldehyde. osti.gov |

| Hydrogen Gas | H₂ | H-abstraction reactions from intermediates. osti.gov |

Data derived from general 1,3-dioxolane combustion research. osti.gov

The 1,3-dioxolane moiety can participate in radical-mediated reactions. The hydrogen atoms on the ring, particularly at the C2 position, are susceptible to abstraction by radicals. The resulting 1,3-dioxolane radical can then undergo various transformations. researchgate.netorganic-chemistry.org

For instance, radical-initiated additions of 1,3-dioxolane to imines have been developed, showcasing a metal-free method to form protected α-amino aldehydes. organic-chemistry.orgorganic-chemistry.org These processes typically involve the generation of a 1,3-dioxolane radical, which then adds to the electrophilic imine. In the context of this compound, atmospheric radicals (like the hydroxyl radical, •OH) could initiate degradation by abstracting a hydrogen atom from the dioxolane ring, leading to oxidation and eventual ring-opening. The presence of a substituent at the C2 position influences the site of radical attack.

Reactivity of the 2-Fluorophenoxy Moiety

The reactivity of the aromatic ring is governed by the electronic properties of its substituents: the fluorine atom and the (1,3-dioxolan-2-yl)methoxy group.

Substituents on a benzene (B151609) ring influence both the rate (reactivity) and the position (selectivity) of electrophilic aromatic substitution (EAS). lumenlearning.comlibretexts.orglibretexts.org These effects are understood in terms of inductive and resonance effects.

Fluorine Atom: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring, making it less reactive than benzene toward electrophiles. libretexts.org However, fluorine also possesses lone pairs of electrons that can be donated to the ring through a resonance effect (+R). libretexts.org This resonance donation directs incoming electrophiles to the ortho and para positions. Because the inductive effect is generally stronger for halogens, fluorine is classified as an ortho, para-directing deactivator. libretexts.org

-(OCH₂-dioxolane) Group: The ether oxygen atom attached to the ring has lone pairs that can be donated via resonance (+R). This effect is strongly activating and directs incoming electrophiles to the ortho and para positions. The inductive effect of the oxygen is withdrawing (-I), but the resonance effect is dominant, making this group an ortho, para-directing activator. lumenlearning.com

In this compound, these two substituents are in a meta relationship to each other. The directing effects are therefore considered for the remaining open positions on the ring (C3, C4, C5, C6). The powerful activating effect of the ether group will dominate, strongly directing incoming electrophiles to its ortho (C3) and para (C5) positions. The fluorine atom also directs to its ortho positions (C1 and C3) and para position (C5). The combined effect reinforces substitution at the C3 and C5 positions. Steric hindrance from the bulky (1,3-dioxolan-2-yl)methoxy group might favor substitution at the less hindered C5 position.

Table 3: Summary of Substituent Effects on the Fluorophenyl Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Reactivity Effect | Directing Effect |

| -F | C2 | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para |

| -OCH₂-(C₃H₅O₂) | C1 | -I (Withdrawing) | +R (Donating) | Activating | ortho, para |

Based on the directing effects of the existing substituents, the aromatic ring of this compound can be further functionalized through various electrophilic aromatic substitution reactions. The strong activation and directing influence of the ether linkage suggest that reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would proceed with high regioselectivity.

The most likely positions for substitution are C3 and C5, as both the fluorine and the ether group direct to these positions.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely yield 2-((5-nitro-2-fluorophenoxy)methyl)-1,3-dioxolane and 2-((3-nitro-2-fluorophenoxy)methyl)-1,3-dioxolane.

Halogenation: Bromination or chlorination using Br₂ or Cl₂ with a Lewis acid catalyst would similarly target the C3 and C5 positions.

Friedel-Crafts Reactions: Acylation or alkylation would also be directed to the activated C3 and C5 sites, although the Lewis acid catalysts used in these reactions could potentially interact with the oxygen atoms of the ether or dioxolane moieties, leading to side reactions or complexation.

The electron-rich nature of the aromatic ring, due to the powerful donating effect of the ether oxygen, facilitates these transformations, making the fluorophenyl ring a versatile platform for introducing additional functional groups.

Intramolecular Rearrangements and Cyclization Pathways

While specific intramolecular rearrangements for this compound are not extensively documented in dedicated studies, the inherent chemical nature of the 1,3-dioxolane ring provides a basis for predicting potential pathways. The most significant transformation in this category is the acid-catalyzed ring-opening, which proceeds via a stabilized oxocarbonium ion intermediate. sci-hub.secdnsciencepub.com

This intermediate is central to the compound's chemistry. Under specific conditions, it could theoretically be intercepted by internal nucleophiles, although such pathways for this specific compound are not detailed in the available literature. The primary and most studied pathway remains the hydrolytic cleavage rather than a true intramolecular rearrangement or cyclization event.

The stability of the dioxolane ring is generally high under basic and neutral conditions, but it becomes labile in the presence of acid catalysts. thieme-connect.de The mechanism for acid-catalyzed hydrolysis, the most common transformation, involves a rapid, reversible protonation of one of the oxygen atoms, followed by a slower, rate-determining cleavage of the carbon-oxygen bond to form the resonance-stabilized oxocarbonium ion. acs.org This process is not a rearrangement but a cleavage that represents the principal degradation and reaction pathway.

Oxidative and Reductive Transformations of the Compound

The oxidative and reductive chemistry of this compound focuses on the cleavage of the acetal and ether functionalities.

Reductive Transformations: The 1,3-dioxolane ring can undergo reductive cleavage to yield hydroxy ethers. Common reagents for this transformation include borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF) and mixed hydride reagents like lithium aluminum hydride with aluminum chloride (LiAlH₄-AlCl₃). cdnsciencepub.comcdnsciencepub.comingentaconnect.com The mechanism is believed to proceed through an oxocarbonium ion intermediate. cdnsciencepub.com For an unsymmetrical dioxolane like the subject compound, the regioselectivity of the cleavage can be influenced by steric and electronic factors, with the hydride typically attacking the less hindered carbon atom of the intermediate. Another method involves catalytic hydrogenolysis, for instance, using palladium on carbon (Pd/C) with hydrogen gas as the reducing agent, which can also cleave acetals to form ethers. rsc.org

Table 1: General Conditions for Reductive Cleavage of 1,3-Dioxolanes

| Reagent System | Solvent | General Product Type | Citation |

| Borane (BH₃) | Tetrahydrofuran (THF) | Hydroxy Ether | cdnsciencepub.comingentaconnect.com |

| Lithium Aluminum Hydride / Aluminum Chloride (LiAlH₄/AlCl₃) | Ethereal Solvents | Ether / Hydroxy Ether | cdnsciencepub.com |

| Palladium on Carbon (Pd/C) / H₂ | Cyclopentyl Methyl Ether (CPME) | Ether | rsc.org |

Oxidative Transformations: The 1,3-dioxolane ring is generally stable to mild oxidizing agents but can be cleaved under more forceful conditions. organic-chemistry.org For example, aqueous periodic acid (HIO₄) is known to cleave 1,3-dioxolanes to their corresponding carbonyl compounds. orientjchem.org A combination of molecular oxygen with catalysts such as N-hydroxyphthalimide (NHPI) and cobalt(II) acetate (B1210297) can oxidize 1,3-dioxolanes directly to esters. organic-chemistry.org The fluorinated aromatic ring is generally resistant to oxidation under these conditions, but harsh oxidative processes could potentially lead to its degradation.

Pathways for Controlled Chemical Degradation and Stability Profiling

The stability of this compound is primarily dictated by the susceptibility of the 1,3-dioxolane ring to hydrolysis. This degradation pathway is the most well-characterized for this class of compounds.

Acid-Catalyzed Hydrolysis: This is the principal pathway for the controlled degradation of 1,3-dioxolanes. The reaction is catalyzed by Brønsted or Lewis acids. sci-hub.sethieme-connect.de The process involves protonation of an oxygen atom in the ring, followed by ring-opening to form an oxocarbonium ion, which is then attacked by water to yield ethylene glycol and the corresponding aldehyde, in this case, 2-fluorophenoxyacetaldehyde. sci-hub.seacs.org The rate of this hydrolysis is pH-dependent, being stable at neutral to high pH but increasing significantly in acidic conditions. sci-hub.seacs.org

Lewis Acid-Mediated Cleavage: Deprotection, or cleavage, can also be achieved under mild, nearly neutral conditions using various Lewis acids. This method is often preferred in complex molecule synthesis to avoid damaging sensitive functional groups. Catalytic amounts of erbium(III) triflate (Er(OTf)₃) or cerium(III) triflate in wet nitromethane (B149229) have been shown to efficiently cleave acetals and ketals. organic-chemistry.org Protic ionic liquids have also been employed as recyclable catalysts for the hydrolytic cleavage of dioxolanes in aqueous media, presenting a greener alternative. researchgate.net

Table 2: Conditions for Hydrolytic Cleavage (Degradation) of 1,3-Dioxolanes

| Catalyst Type | Example Catalyst | Solvent System | General Outcome | Citation |

| Brønsted Acid | Hydronium Ion (H₃O⁺) | Water / Aqueous Dioxane | Aldehyde + Ethylene Glycol | sci-hub.seacs.org |

| Lewis Acid | Erbium(III) triflate (Er(OTf)₃) | Wet Nitromethane | Aldehyde + Ethylene Glycol | organic-chemistry.org |

| Lewis Acid | Cerium(III) triflate (Ce(OTf)₃) | Wet Nitromethane | Aldehyde + Ethylene Glycol | organic-chemistry.org |

| Protic Ionic Liquid | Imidazolium-based IL | Aqueous Media | Aldehyde + Ethylene Glycol | researchgate.net |

| Oxidant | Periodic Acid (HIO₄) | DMF or THF | Aldehyde / Ketone | orientjchem.org |

The stability profile indicates that this compound is robust under basic conditions but will readily degrade in acidic environments. Its thermal stability is expected to be considerable, but photostability may be influenced by the fluorophenoxy moiety, although specific studies are not widely available.

Advanced Spectroscopic and Physico Chemical Characterization for Structural and Electronic Properties

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-((2-Fluorophenoxy)methyl)-1,3-dioxolane. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete picture of the atomic arrangement and stereochemistry.

The ¹H NMR spectrum is anticipated to reveal distinct signals for the protons of the 2-fluorophenoxy group and the 1,3-dioxolane (B20135) ring. The aromatic protons of the fluorophenoxy moiety would appear as a complex multiplet pattern in the downfield region, typically between δ 6.8 and 7.5 ppm, with their chemical shifts and coupling constants influenced by the electron-withdrawing fluorine atom and the ether linkage. The protons of the dioxolane ring would include a methine proton at the 2-position and two methylene (B1212753) groups at the 4- and 5-positions. The methine proton (H-2) is expected to resonate as a triplet, coupled to the adjacent methylene protons of the CH₂OPh group. The methylene protons of the dioxolane ring (H-4 and H-5) would likely appear as multiplets.

The ¹³C NMR spectrum would provide insights into the carbon framework. The carbon atoms of the 2-fluorophenoxy group would resonate in the aromatic region (δ 110-160 ppm), with the carbon directly bonded to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant. The carbon attached to the oxygen of the ether linkage would also show a distinct chemical shift. The carbons of the 1,3-dioxolane ring are expected in the range of δ 60-110 ppm. Specifically, the acetal (B89532) carbon (C-2) would appear around δ 100-110 ppm, while the methylene carbons (C-4 and C-5) would be found further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.5 (m) | 115 - 160 |

| O-CH₂-Ar | 4.0 - 4.2 (d) | ~70 |

| Dioxolane CH (C2) | 5.0 - 5.2 (t) | 100 - 110 |

Note: These are predicted values based on related structures. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. chemicalbook.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this fluorine signal provides information about the electronic environment and is sensitive to the substitution pattern on the phenyl ring. nih.gov Furthermore, coupling between the fluorine nucleus and adjacent protons (³JFH) and carbons (¹JCF, ²JCF, etc.) would be observable in the respective NMR spectra, providing crucial connectivity information. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making ¹⁹F NMR a powerful tool for the analysis of fluorinated compounds. nih.gov

To definitively assign all proton and carbon signals and to establish through-bond and through-space correlations, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks. For instance, correlations would be expected between the aromatic protons, and between the dioxolane protons and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹JCH). It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons (²JCH, ³JCH). This would be critical for connecting the 2-fluorophenoxy moiety to the methyl-1,3-dioxolane fragment through the ether linkage. For example, a correlation between the methylene protons of the (phenoxymethyl) group and the aromatic carbons would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

HRMS would be used to determine the accurate mass of the molecular ion of this compound. This high-precision measurement allows for the calculation of the elemental formula, confirming the molecular composition of the compound.

Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the protonated or deprotonated molecule. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. Analysis of the fragment ions provides valuable structural information. For this compound, key fragmentation pathways would likely involve cleavage of the ether bond, loss of the dioxolane ring or parts of it, and fragmentation of the fluorophenoxy group. For instance, a common fragmentation for dioxolanes involves the loss of ethylene (B1197577) oxide. The fragmentation of the fluorophenoxy moiety could involve the loss of CO or the fluorine atom.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z (Proposed) | Proposed Fragment Structure/Loss |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M-C₂H₄O]⁺ | Loss of ethylene oxide from the dioxolane ring |

| [C₇H₆FO]⁺ | 2-Fluorophenoxy cation |

Note: These are plausible fragmentation pathways based on the analysis of similar structures. Experimental verification is required.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum would be expected to show characteristic absorption bands for the C-F bond in the aromatic region, the C-O-C stretching vibrations of the ether linkage and the dioxolane ring, and the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule. The C-O stretching vibrations for cyclic ethers typically appear in the 1140-1070 cm⁻¹ region. nist.gov

Raman spectroscopy , being complementary to IR, would also provide a unique vibrational fingerprint of the molecule. Aromatic ring vibrations are often strong in Raman spectra. The combination of IR and Raman data would allow for a more complete assignment of the vibrational modes of this compound.

Table 3: Expected Key Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C stretch | 1600 - 1450 | IR, Raman |

| C-O-C stretch (ether & dioxolane) | 1260 - 1000 | IR, Raman |

Note: These are general ranges and the exact positions of the peaks would be specific to the molecule.

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, growing a suitable single crystal allows for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles, which collectively define its conformation.

The process involves irradiating a single crystal with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be resolved. This technique provides the absolute structure in the solid state, offering a static snapshot of the molecule's preferred conformation, which is influenced by intramolecular forces and intermolecular packing effects within the crystal lattice.

While the specific crystallographic data for this compound is not publicly available in crystallographic databases, the analysis of closely related dioxolane derivatives provides a clear illustration of the data and insights that would be obtained. For example, the crystal structure of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol has been determined, revealing detailed structural parameters. researchgate.net Such an analysis for the title compound would yield a comprehensive dataset detailing its solid-state architecture.

Below is an interactive table representing the type of crystallographic data that would be generated from a single-crystal X-ray diffraction experiment, based on the published data for a related dioxolane derivative. researchgate.net

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₁₀H₁₁FO₃ | Molecular formula of the title compound. |

| Formula Weight | 198.19 | Molecular weight in g/mol. |

| Crystal System | Monoclinic | The crystal system defines the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group describes the symmetry of the crystal structure. |

| a (Å) | 5.7961 | Unit cell dimension along the a-axis. |

| b (Å) | 8.8271 | Unit cell dimension along the b-axis. |

| c (Å) | 29.754 | Unit cell dimension along the c-axis. |

| β (°) | 92.150 | Angle of the unit cell. |

| Volume (ų) | 1521.26 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R-factor | 0.041 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Determination (for chiral analogues)

The parent compound, this compound, is achiral. However, chiral analogues can be readily synthesized, for example, by using enantiomerically pure glycerol (B35011) derivatives as starting materials, which would place a substituent at the C4 position of the dioxolane ring, creating a stereocenter. For such chiral molecules, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining both enantiomeric excess (e.e.) and absolute configuration (AC). researchgate.net

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, which plots the difference in absorption (Δε) against wavelength, is highly sensitive to the three-dimensional arrangement of the molecule's chromophores.

Determination of Absolute Configuration: The determination of the absolute configuration of a chiral analogue of this compound would be accomplished by comparing its experimental ECD spectrum with a theoretically predicted spectrum. nih.govmdpi.com The standard and most reliable method for this is based on Time-Dependent Density Functional Theory (TDDFT). nih.gov The process involves:

Conformational Search: A thorough conformational analysis of one enantiomer (e.g., the R-isomer) is performed using computational chemistry methods to identify all low-energy conformers.

Spectrum Calculation: The ECD spectrum for each stable conformer is calculated using TDDFT.

Boltzmann Averaging: The individual spectra are averaged based on their calculated Boltzmann population distribution at a given temperature to generate the final theoretical ECD spectrum.

Comparison: This theoretical spectrum is then compared to the experimental ECD spectrum. A good match between the calculated spectrum of the R-isomer and the experimental spectrum of the dextrorotatory (+) isomer, for instance, would allow for an unambiguous assignment of the absolute configuration as R. A mirror-image match would indicate the S-configuration. researchgate.net

The fluorophenoxy group in the molecule acts as a key chromophore, and its electronic transitions would give rise to characteristic bands (Cotton effects) in the ECD spectrum, making this technique particularly suitable. nih.gov

Advanced Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-NMR, GC-IR)

In the synthesis and analysis of this compound, advanced hyphenated techniques that couple the separation power of chromatography with the structural elucidation capabilities of spectroscopy are indispensable.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a powerful tool for the analysis of complex mixtures, such as a crude reaction product from the synthesis of the title compound. iosrphr.org It allows for the separation of the target molecule from starting materials, byproducts, and other impurities, followed by the acquisition of detailed NMR spectra for each component without the need for prior isolation. iosrphr.orgnih.gov

Given that the target compound is fluorinated, LC-NMR offers unique advantages. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for identifying and structuring elucidating fluorinated compounds in a mixture. jeol.comjeolusa.com

The analysis could be performed in several modes:

On-Flow Mode: The eluent from the HPLC column flows continuously through the NMR probe. This provides a real-time 2D plot of NMR signals versus retention time, allowing for a quick overview of the mixture's components. iosrphr.org

Stop-Flow Mode: When a peak of interest is detected by a conventional detector (e.g., UV), the chromatographic flow is stopped, and the peak is trapped within the NMR flow cell. This allows for extended acquisition times to perform more detailed and sensitive experiments, including ¹H, ¹³C, and advanced 2D NMR (e.g., COSY, HSQC) to fully elucidate the structure of an unknown impurity or confirm the structure of the main product. iosrphr.org

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR is another valuable hyphenated technique, particularly for quality control and the identification of volatile compounds. The sample is first vaporized and separated into its components by a gas chromatograph. As each component elutes from the GC column, it passes through a light pipe in an FT-IR spectrometer, and its infrared spectrum is recorded.

This technique would be highly effective for confirming the identity of this compound. The IR spectrum provides a molecular fingerprint and direct evidence of specific functional groups. docbrown.info For the title compound, GC-IR would clearly identify:

C-O Stretching Vibrations: Strong bands characteristic of the ether linkage and the cyclic acetal (dioxolane) moiety. Reference spectra for 1,3-dioxolane show characteristic C-O stretching vibrations. nist.gov

Aromatic C-H and C=C Vibrations: Bands corresponding to the substituted benzene (B151609) ring.

Aliphatic C-H Stretching: Vibrations from the methyl and methylene groups of the dioxolane ring.

C-F Stretching: A strong, characteristic band for the carbon-fluorine bond, confirming the presence of the fluoro-substituent.

The combination of the retention time from the GC and the unique vibrational spectrum from the IR provides a high degree of confidence in the compound's identity. uzh.ch

Computational Chemistry and Theoretical Modeling of 2 2 Fluorophenoxy Methyl 1,3 Dioxolane

Quantum Chemical Calculations for Ground State Geometries and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and describing the distribution of electrons within it. unipd.it These calculations provide a static, time-independent picture of the molecule's foundational properties.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy for a wide range of molecular systems. researchgate.net For 2-((2-Fluorophenoxy)methyl)-1,3-dioxolane, a DFT approach, commonly using a functional like B3LYP and a basis set such as 6-311+G(d,p), would be employed to perform a full geometry optimization. nih.govnih.gov This process systematically alters the molecule's geometry to find the lowest energy conformation, thereby predicting equilibrium bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the molecular dipole moment, molecular electrostatic potential (MEP) maps that identify electron-rich and electron-poor regions susceptible to electrophilic or nucleophilic attack, and frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. nih.gov

Illustrative Data Table: Predicted Geometric Parameters

Below is an example of a table that would be generated from a DFT geometry optimization. The values are for illustrative purposes only.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(phenyl)-O(ether) | 1.37 Å |

| Bond Length | O(ether)-C(methyl) | 1.43 Å |

| Bond Angle | C(phenyl)-O-C(methyl) | 118.5° |

| Dihedral Angle | F-C(phenyl)-O-C(methyl) | 15.0° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data for parameterization. nih.gov The Hartree-Fock (HF) method is a foundational ab initio approach, though more sophisticated and computationally expensive methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are often used to achieve higher accuracy, sometimes referred to as the "gold standard" in quantum chemistry. researchgate.net For this compound, these high-level calculations would serve to validate the results obtained from more economical DFT methods and to provide benchmark data for its electronic energy and properties. nih.govnih.gov

Conformational Analysis and Potential Energy Surface Mapping

The compound this compound possesses significant conformational flexibility due to rotation around several single bonds, particularly the C-O bond of the ether linkage and the C-C bond connecting the phenoxy group to the dioxolane ring. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. semanticscholar.org

This is achieved by systematically rotating key dihedral angles and calculating the energy at each step to map out the potential energy surface (PES). libretexts.orglongdom.org The PES is a multidimensional landscape where valleys correspond to stable or metastable conformers (energy minima) and mountain passes correspond to the transition states between them. longdom.orgyoutube.com Such an analysis for this molecule would reveal the preferred orientation of the fluorophenoxy ring relative to the dioxolane ring and the energy barriers for interconversion between different conformers. semanticscholar.orgnih.gov

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Should this compound participate in a chemical reaction, such as the acid-catalyzed hydrolysis of the dioxolane ring, computational methods can be used to map the entire reaction pathway. researchgate.net The first step is to locate the transition state (TS), which is the highest energy point along the lowest energy path from reactant to product. libretexts.org A TS is a first-order saddle point on the PES, having one imaginary vibrational frequency corresponding to the motion along the reaction path. researchgate.net

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. mdpi.com This analysis traces the path downhill from the TS on both sides, confirming that it correctly connects the reactant and product energy minima. researchgate.netmdpi.com This provides a detailed, step-by-step mechanism of the bond-breaking and bond-forming processes.

Prediction of Spectroscopic Parameters and Comparative Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic data, which allows for direct comparison with and interpretation of experimental results. nih.gov After a successful geometry optimization, further calculations can predict:

Vibrational Spectra (IR and Raman): Harmonic frequency calculations (based on the second derivatives of energy) yield the vibrational modes of the molecule, which correspond to the peaks in an IR or Raman spectrum. researchgate.netresearchgate.net

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants. nih.govresearchgate.net

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption wavelengths in a UV-Vis spectrum. nih.govlongdom.org

Comparing these predicted spectra with experimental data is a key validation step. A good agreement confirms that the chosen computational model accurately represents the molecule's structure. nih.gov

Illustrative Data Table: Comparison of Predicted and Experimental Spectroscopic Data

This table demonstrates how theoretical values would be compared against experimental findings. The values are hypothetical.

| Spectroscopic Data | Predicted Value (GIAO/B3LYP) | Hypothetical Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (dioxolane CH) | 5.15 ppm | 5.12 ppm |

| ¹³C NMR Chemical Shift (dioxolane CH) | 103.2 ppm | 102.9 ppm |

| IR Frequency (C-O-C stretch) | 1150 cm⁻¹ | 1145 cm⁻¹ |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time. nih.gov In an MD simulation, the motion of every atom is calculated over a series of very small time steps by solving Newton's equations of motion. nih.govrsc.org

For this compound, MD simulations would typically be performed with the molecule solvated in a box of explicit solvent molecules (e.g., water). This approach allows for the study of:

Conformational Dynamics: How the molecule flexes and transitions between different conformations in solution. nih.gov

Solvent Interactions: The formation and lifetime of intermolecular interactions, such as hydrogen bonds between the ether/dioxolane oxygens and water.

Diffusion and Transport Properties: How the molecule moves through the solvent.

MD simulations provide a dynamic, atomistic view that bridges the gap between static molecular structures and macroscopic properties. nih.gov193.6.1

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Chemical Space Exploration

Quantitative Structure-Reactivity Relationship (QSRR) modeling represents a powerful computational strategy to predict the chemical reactivity of molecules based on their structural and physicochemical properties. nih.govnih.gov For this compound, QSRR can be employed to explore its chemical space, predict its reactivity in various chemical transformations, and guide the synthesis of new derivatives with desired reactivity profiles. This approach establishes a mathematical correlation between a set of calculated molecular descriptors and an experimentally determined or computationally predicted reactivity parameter. ekb.eg

The development of a robust QSRR model is an iterative process that involves several key steps. mdpi.com The initial stage requires the careful selection of a dataset of compounds that are structurally related to this compound. For each compound in the dataset, a specific reactivity parameter, such as a reaction rate constant (k) or activation energy (Ea), needs to be determined. This can be achieved through experimental measurements or, more efficiently, through high-throughput computational chemistry methods like Density Functional Theory (DFT). novartis.com

Once the reactivity data is available, a wide range of molecular descriptors are calculated for each compound. These descriptors numerically represent different aspects of the molecular structure and can be categorized into several classes:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. researchgate.net

Geometrical Descriptors: These are calculated from the 3D coordinates of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can provide more detailed information about the electronic structure and reactivity, including parameters like electrophilicity index and hardness. researchgate.net

The next step involves selecting the most relevant descriptors that have a significant correlation with the observed reactivity. This is typically achieved using statistical techniques such as multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms. nih.govekb.eg The final QSRR model is then formulated as an equation that can be used to predict the reactivity of new, untested compounds based solely on their calculated descriptors.

For this compound and its analogs, a hypothetical QSRR model could be developed to predict its susceptibility to a specific reaction, for instance, acid-catalyzed hydrolysis of the dioxolane ring. In this scenario, the reactivity endpoint would be the rate constant of the hydrolysis reaction. A set of hypothetical analogs could be considered, varying the substituent on the phenyl ring.

To illustrate this, consider the following hypothetical data for a QSRR study:

| Compound Name | Reactivity (log(k)) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Molecular Surface Area (Ų) |

| This compound | -3.5 | -7.2 | -0.8 | 2.5 | 250 |

| 2-((2-Chlorophenoxy)methyl)-1,3-dioxolane | -3.2 | -7.1 | -1.0 | 2.8 | 260 |

| 2-((2-Bromophenoxy)methyl)-1,3-dioxolane | -3.0 | -7.0 | -1.1 | 2.9 | 270 |

| 2-((2-Nitrophenoxy)methyl)-1,3-dioxolane | -4.5 | -8.0 | -2.5 | 4.0 | 275 |

| 2-((2-Methoxyphenoxy)methyl)-1,3-dioxolane | -2.8 | -6.8 | -0.5 | 2.2 | 265 |

Based on such a dataset, a QSRR equation could be derived, for example:

log(k) = β₀ + β₁(HOMO) + β₂(LUMO) + β₃(Dipole Moment) + β₄(Molecular Surface Area)

Where β₀, β₁, β₂, β₃, and β₄ are coefficients determined from the regression analysis. This model could then be used to predict the hydrolysis rate of other, unsynthesized analogs of this compound, thereby facilitating the exploration of its chemical space for compounds with tailored reactivity. The predictive power of such models is crucial in modern chemical research for accelerating the discovery and optimization of molecules with specific properties. uvic.caresearchgate.net

Strategic Applications in Advanced Organic Synthesis and Chemical Sciences

2-((2-Fluorophenoxy)methyl)-1,3-dioxolane as a Key Intermediate in Complex Molecule Synthesis

The 1,3-dioxolane (B20135) functional group is widely employed in the synthesis of natural products and pharmaceuticals as a protecting group for aldehydes and ketones. nih.govresearchgate.netwikipedia.org This acetal (B89532) is stable under a variety of reaction conditions but can be readily removed, making it an essential tool in multistep synthesis. The structure of this compound incorporates this versatile protecting group, masking a reactive aldehyde functionality.

Simultaneously, the 2-fluorophenoxy portion of the molecule is a key structural motif in various biologically active compounds. For instance, novel 4-(2-fluorophenoxy)quinoline derivatives have been identified as potent and selective c-Met kinase inhibitors, a target for anticancer therapies. nih.gov The presence of the fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to enhanced pharmacological profiles. ethernet.edu.et

Consequently, this compound serves as an ideal intermediate for the synthesis of complex target molecules that require both the 2-fluorophenoxy pharmacophore and further chemical elaboration. A synthetic strategy might involve using the fluorophenoxy group to anchor the molecule to a larger scaffold, followed by deprotection of the dioxolane to reveal the aldehyde, which can then undergo a wide range of transformations such as aldol (B89426) reactions, oxidations, or reductive aminations to build molecular complexity. For example, studies on related (1,3-dioxolan-2-yl)furans show they can be reduced and converted to other functional groups to construct complex heterocyclic systems. researchgate.net

Role as a Versatile Synthetic Building Block for Diverse Organic Scaffolds

Chemical building blocks are fundamental molecular units used to assemble more complex compounds in fields like medicinal chemistry and materials science. fluorochem.co.uk this compound fits this description perfectly. Its utility as a building block stems from the distinct reactivity of its constituent parts. A closely related compound, 2-((2-Chloro-5-fluorophenoxy)methyl)-1,3-dioxolane, is categorized as a fluorinated organic building block, highlighting the recognized value of this structural class in synthesis. bldpharm.com

The compound offers multiple vectors for chemical diversification:

The Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can modulate the electronic and steric properties of the molecule.

The Dioxolane Ring: As mentioned, the dioxolane can be hydrolyzed to an aldehyde. This aldehyde is a gateway to numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

The Ether Linkage: The ether bond, while generally stable, provides specific conformational constraints and polarity to the molecule.

This versatility allows chemists to use this compound to construct a wide array of organic scaffolds, from novel pharmaceutical agents to functional organic materials.

Development of Novel Reagents and Catalysts Derived from the Compound

While the primary application of this compound is as an intermediate or building block, its structure holds potential for the development of specialized reagents. Functional groups can be introduced onto the phenyl ring, which could then be used to attach the molecule to a solid support or a larger catalytic system.

A relevant example from the broader class of dioxolanes is the creation of a stable and versatile electrophilic formylating reagent from 2-ethoxydioxolane and benzotriazole. organic-chemistry.org This reagent proved effective in reactions with Grignard and organozinc reagents. By analogy, derivatization of the this compound core could lead to new reagents with tailored reactivity, potentially influenced by the electronic effects of the fluorine atom.

Investigations into Structure-Reactivity Relationships within the Compound Class

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry and materials science. Research on related 1,3-dioxolane and 1,3-dioxane (B1201747) derivatives has demonstrated that subtle structural modifications can lead to significant changes in biological activity.

For example, a study on 1,3-dioxane carboxylic acid derivatives as PPARα agonists found that introducing small hydrophobic substituents on the terminal phenyl ring enhanced agonist activity. nih.gov In another investigation, a series of 1,3-dioxolane derivatives were synthesized to modulate multidrug resistance (MDR) in cancer cells, showing that the nature of the aromatic core and linker structures were critical for their efficacy. nih.gov

These findings suggest that a systematic investigation of derivatives of this compound would be a fruitful area of research. Key relationships to explore would include:

The effect of the fluorine atom's position on the phenyl ring.

The impact of additional substituents on the aromatic ring.

Modification of the dioxolane ring itself, for instance, by using different diols in its synthesis.

Such studies would provide valuable data for the rational design of new compounds with optimized properties.

Table 1: Summary of Structure-Activity Relationship (SAR) Insights from Related Dioxane/Dioxolane Compounds

| Compound Class | Structural Modification | Observed Effect | Reference |

|---|---|---|---|

| 1,3-Dioxane Carboxylic Acid Derivatives | Introduction of small hydrophobic substituents on the terminal phenyl ring | Increased PPARα agonist activity | nih.gov |

| 2,2-Diphenyl-1,3-dioxolane Derivatives | Variation in the aromatic core, linker, and basic moiety | Modulation of P-glycoprotein interaction to overcome multidrug resistance | nih.gov |

Design of Targeted Chemical Probes and Tools

Chemical probes are essential tools for exploring biological systems and identifying the molecular targets of bioactive compounds. rsc.org The design of these probes typically involves attaching a reporter group (like a fluorescent tag or biotin) to a bioactive molecule via a chemical linker. nih.gov

The 1,3-dioxolane ring has been successfully incorporated into the synthesis of chemical probes. nih.gov Given that the 2-fluorophenoxy moiety is present in potent enzyme inhibitors, nih.gov this compound represents an excellent starting point for creating new chemical probes. The compound could be modified in several ways:

The 2-fluorophenoxy group could serve as the pharmacophore that interacts with a biological target.

The dioxolane end of the molecule could be elaborated into a linker to which a reporter tag is attached.

The fluorine atom itself can be used as a reporter for ¹⁹F-NMR studies, a powerful technique in chemical biology. ljmu.ac.uk

Such probes would be invaluable for target identification, validation, and studying the mechanism of action of drugs containing the 2-fluorophenoxy motif.

Potential for Incorporation into Polymer Architectures or Advanced Functional Materials Research

The 1,3-dioxolane ring is not only a precursor to small molecules but also a monomer for polymerization. Research has shown that various 1,3-dioxolane derivatives can be polymerized to create advanced functional materials. researchgate.netkeio.ac.jpresearchgate.net For example, the radical polymerization of perfluoro-2-methylene-1,3-dioxolanes yields amorphous polymers with high glass transition temperatures, excellent thermal stability, and extraordinary optical transparency, making them suitable for applications like optical fibers and coatings. researchgate.netresearchgate.net

More recently, the in situ polymerization of 1,3-dioxolane has been used to construct robust solid polymer electrolytes for next-generation lithium metal batteries. rsc.org These polymer electrolytes exhibit high ionic conductivity and improve the stability and lifespan of the batteries. The incorporation of fluorine-containing moieties is a common strategy to enhance the performance of battery electrolytes. This suggests that a monomer like this compound or its derivatives could be investigated for creating novel polymer electrolytes or other functional polymers where the fluorine atom imparts desirable properties. The hydrolysis of ester units inserted into a polymer backbone via the ring-opening polymerization of dioxolane derivatives can also be used to create degradable polymers. rsc.org

Table 2: Properties of Polymers Derived from Dioxolane Monomers

| Monomer | Polymer Properties | Potential Application | Reference |

|---|---|---|---|

| Perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane (PMDD) | Amorphous, Glass Transition Temp: 155 °C, Low Refractive Index, High Optical Transmission | Optical fibers, pellicles, antireflective coatings | researchgate.net |

| Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD) | Amorphous, Glass Transition Temp: 130-134 °C, High UV-Vis Transmittance | Photonics, Optical Polymers | keio.ac.jpresearchgate.net |

| 1,3-dioxolane (DOL) | Solid Polymer Electrolyte (in situ polymerization), High Ionic Conductivity, Forms Stable SEI | Long-life lithium metal batteries | rsc.org |

Emerging Research Directions and Future Perspectives

Development of Green and Sustainable Synthetic Routes for 2-((2-Fluorophenoxy)methyl)-1,3-dioxolane

The principles of green chemistry are increasingly influencing the synthesis of complex molecules. For this compound, future research will likely prioritize the development of more sustainable synthetic methodologies. Traditional synthetic routes may rely on stoichiometric reagents and volatile organic solvents. Green alternatives would focus on several key areas:

Catalytic Processes: Shifting from stoichiometric to catalytic methods for key bond-forming reactions, such as the etherification between 2-fluorophenol (B130384) and a suitable dioxolane-containing electrophile, or the cyclization step to form the dioxolane ring. This reduces waste and improves atom economy.

Alternative Solvents: Investigating the use of greener solvents, such as bio-based solvents, supercritical fluids (like sc-CO₂), or even aqueous systems, to replace conventional chlorinated or polar aprotic solvents.

Energy Efficiency: Exploring alternative energy sources like microwave irradiation or mechanochemistry (ball-milling) to drive reactions, which can significantly reduce reaction times and energy consumption compared to conventional heating.

Renewable Feedstocks: Research into deriving starting materials, such as the glycerol (B35011) backbone for the dioxolane ring, from renewable biomass sources would represent a significant step towards a fully sustainable synthesis.

| Green Chemistry Principle | Application to Synthesis of this compound |

| Waste Prevention | Designing syntheses with higher yields and fewer byproducts. |

| Atom Economy | Utilizing addition reactions and catalytic cycles to incorporate a maximum number of atoms from reactants into the final product. |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents like DMF or chlorinated hydrocarbons with water, ethanol, or ionic liquids. |

| Design for Energy Efficiency | Employing ambient temperature reactions or alternative energy sources like microwaves to lower energy demands. |

| Use of Renewable Feedstocks | Sourcing precursors like glycerol (for the dioxolane moiety) from biorefineries. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. For this compound, these computational tools offer several avenues for advancement. ML models, trained on vast datasets of chemical reactions, can predict the outcomes of synthetic pathways, including potential yields and side products. researchgate.netrsc.org This predictive power can significantly reduce the number of failed experiments, saving time and resources. researchgate.net

Specifically, AI could:

Predict Optimal Reaction Conditions: Algorithms can analyze variables such as catalyst choice, solvent, temperature, and reaction time to predict the conditions that will maximize the yield and purity of the target compound.

Forward Synthesis Prediction: Given the starting materials (e.g., 2-fluorophenol and an epihalohydrin derivative), ML models can predict the most likely product structure, confirming the feasibility of a proposed synthetic step. rsc.org

Retrosynthetic Analysis: AI tools can propose novel synthetic routes to the target molecule by working backward from the final structure, potentially uncovering more efficient or sustainable pathways that a human chemist might overlook. rsc.org

Design of Analogs: By understanding the structure-property relationships, ML can be used to design novel analogs of this compound with enhanced or modified properties for specific applications in materials or medicinal chemistry. researchgate.net

Exploration of Unconventional Reactivity Modes and Novel Transformations

Future synthetic research will likely explore unconventional reactivity to functionalize or modify this compound. The compound possesses several distinct chemical handles: the fluorinated aromatic ring, the ether linkage, and the dioxolane acetal (B89532).

C-H Activation: Direct, late-stage functionalization of the aromatic ring via C-H activation offers a powerful, atom-economical way to introduce new substituents without the need for pre-functionalized starting materials. This could be used to install additional groups onto the phenyl ring to modulate electronic or steric properties.

Photoredox Catalysis: The use of light-driven catalytic cycles can enable transformations that are difficult to achieve with traditional thermal methods. acs.org This could include novel cross-coupling reactions or the generation of radical intermediates for unique bond constructions involving the dioxolane or phenoxy moieties. nih.gov